3-Aminoisoquinoline-8-carboxylic acid
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Overview
Description
3-Aminoisoquinoline-8-carboxylic acid is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Scientific Research Applications
3-Aminoisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in protein-protein interactions and drug discovery.
Medicine: It has shown promise as a lead compound for developing novel anticancer and antimicrobial agents.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Biochemical Analysis
Molecular Mechanism
At the molecular level, 3-Aminoisoquinoline-8-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases, which play a role in cell signaling pathways . Moreover, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged anti-inflammatory and anti-cancer activities.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, redox homeostasis, and biosynthesis of nucleotides and neurotransmitters . These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity . Additionally, the compound’s ability to cross cellular membranes is crucial for its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby exerting its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoisoquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method involves the use of β-ketoesters and anilines to form Schiff bases, which are then cyclized to form isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline and its derivatives . This method can be adapted to produce this compound by modifying the starting materials and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Aminoisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3,4-dicarboxylic acid using alkaline potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: Various reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 3-aminoisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used as a precursor for various alkaloids.
8-Aminoisoquinoline-3-carboxylic acid: Another isoquinoline derivative with similar properties.
Uniqueness: 3-Aminoisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-aminoisoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-4-6-2-1-3-7(10(13)14)8(6)5-12-9/h1-5H,(H2,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQGUWRTXNZYPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857234 |
Source
|
Record name | 3-Aminoisoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337882-40-2 |
Source
|
Record name | 3-Aminoisoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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